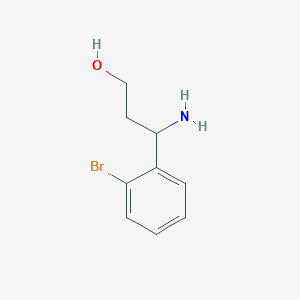

3-Amino-3-(2-bromofenil)propan-1-ol

Descripción general

Descripción

3-Amino-3-(2-bromophenyl)propan-1-ol is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Amino-3-(2-bromophenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(2-bromophenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Ftalocianinas

Este compuesto puede utilizarse en la síntesis de ftalocianinas, que son compuestos macrocíclicos con amplias aplicaciones en tinción, semiconductores orgánicos y como catalizadores en diversas reacciones químicas .

Auxiliar Quiral en la Síntesis Asimétrica

Desarrollo de Agentes Anticancerígenos

La estructura relacionada de 3-amino-1,2,4-triazol sugiere un potencial para este compuesto en el desarrollo de agentes anticancerígenos, ya que los derivados han mostrado actividad contra líneas celulares cancerosas .

Estudios de Acoplamiento Molecular

Compuestos análogos se han utilizado en estudios de acoplamiento molecular para predecir interacciones con objetivos biológicos, lo cual es vital para el diseño y descubrimiento de fármacos .

Predicción de ADME y Toxicidad

Los análogos del compuesto han sido objeto de estudios de predicción de ADME (Absorción, Distribución, Metabolismo y Excreción) y toxicidad, lo que indica su posible uso en farmacocinética y perfil de seguridad .

Actividad Biológica

3-Amino-3-(2-bromophenyl)propan-1-ol is a chiral compound that has garnered attention for its potential biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Amino-3-(2-bromophenyl)propan-1-ol is C9H12BrNO, with a molecular weight of approximately 230.1 g/mol. The compound features an amino group, a hydroxyl group, and a brominated phenyl moiety, which are pivotal for its biological interactions.

The biological activity of 3-Amino-3-(2-bromophenyl)propan-1-ol is primarily attributed to its ability to interact with various biological macromolecules:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.

- Hydrophobic Interactions : The bromophenyl group facilitates hydrophobic interactions, which can influence the compound's reactivity and specificity towards enzymes and receptors.

These interactions suggest that the compound may modulate enzymatic activities or receptor functions, potentially leading to therapeutic effects.

Biological Activity

Research indicates that 3-Amino-3-(2-bromophenyl)propan-1-ol exhibits significant biological activity across several pathways:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Neuroprotective Effects : The compound has shown promise in neuroprotective assays, indicating a possible role in neurodegenerative disease management.

- Anti-inflammatory Properties : Evidence suggests that it may modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.

Synthesis

The synthesis of 3-Amino-3-(2-bromophenyl)propan-1-ol typically involves multi-step organic reactions. Key steps include:

- Formation of the Bromophenyl Moiety : Utilizing bromobenzene as a starting material.

- N-Alkylation : Introducing the amino and hydroxyl groups through specific alkylation reactions.

- Purification : Employing techniques such as recrystallization or chromatography to obtain the final product in high purity.

Optimizing these methods can enhance yield and efficiency.

Case Studies

Several studies have explored the biological activity of 3-Amino-3-(2-bromophenyl)propan-1-ol:

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial effects of the compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Neuroprotective Assays

In vitro assays demonstrated that 3-Amino-3-(2-bromophenyl)propan-1-ol could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its neuroprotective potential.

Case Study 3: Inflammation Modulation

Research focused on the compound's ability to inhibit pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. The results indicated a dose-dependent reduction in cytokine levels.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-Amino-3-(2-bromophenyl)propan-1-ol, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-3-(2-fluorophenyl)propan-1-ol | Fluorine at para position | Different reactivity profile due to fluorine |

| 3-Amino-3-(2-chlorophenyl)propan-1-ol | Chlorine instead of bromine | Altered hydrophobicity affecting interaction profiles |

| 3-Amino-3-(4-bromophenyl)propan-1-ol | Bromine at para position | Potentially different biological activity |

Propiedades

IUPAC Name |

3-amino-3-(2-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWNPPJNIPXJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CCO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.